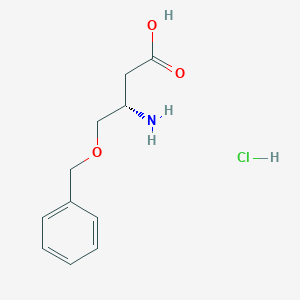

(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride . This name adheres to the 2013 IUPAC Recommendations for Organic & Biochemical Nomenclature , which prioritize functional group hierarchy, substituent ordering, and stereochemical specificity.

The parent structure is butanoic acid , a four-carbon carboxylic acid. The numbering begins at the carboxylic acid group (position 1), with subsequent carbons labeled 2, 3, and 4. At position 3, an amino group (-NH₂) is attached, while position 4 bears a benzyloxy group (-OCH₂C₆H₅) . The stereochemical descriptor (3S) indicates the absolute configuration of the chiral center at carbon 3, determined using the Cahn-Ingold-Prelog priority rules. The hydrochloride salt form arises from protonation of the amino group by hydrochloric acid, yielding a zwitterionic structure stabilized by ionic interactions.

The SMILES notation (Simplified Molecular-Input Line-Entry System) for this compound further validates its stereochemistry:

C1=CC=C(C=C1)COC[C@H](CC(=O)O)N.Cl

Here, the @ symbol denotes the S-configuration at the chiral center, consistent with the IUPAC designation.

Alternative Nomenclatural Conventions in Heterocyclic Chemistry

While the IUPAC name provides unambiguous identification, alternative naming conventions reflect contextual usage in specialized chemical disciplines. In peptide chemistry , the compound may be abbreviated as H-bAla(3R-Bom)-OH·HCl , where:

- bAla denotes β-alanine (3-aminopropanoic acid), extended to a four-carbon chain in this case;

- Bom signifies the benzyloxymethyl protecting group at position 3;

- 3R refers to the stereochemical configuration under older D/L notation, equivalent to the modern S-configuration in this context.

Another synonym, (3S)-3-amino-4-phenylmethoxybutanoic acid hydrochloride , substitutes "benzyloxy" with "phenylmethoxy," emphasizing the phenyl-methyl ether structure. Such variations highlight the interplay between trivial nomenclature (e.g., "benzyl") and substituent-based naming (e.g., "phenylmethoxy") in organic chemistry.

Properties

IUPAC Name |

(3S)-3-amino-4-phenylmethoxybutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZBAGCTULPTPV-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride typically involves several steps, including the protection of functional groups, formation of the carbon skeleton, and deprotection. One common method involves the use of a protected amino acid derivative, which undergoes a series of reactions to introduce the benzyloxy group and form the desired butanoic acid structure. The final step involves the conversion to the hydrochloride salt to enhance solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to improve efficiency and reduce reaction times. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The benzyloxy group can be reduced to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted amino acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the presence of a benzyloxy group and an amino group attached to a butanoic acid backbone. Its molecular formula is with a molar mass of approximately 348.82 g/mol. The chirality at the 3-position plays a crucial role in its biological activity, influencing interactions with various biological targets.

HIV Protease Inhibitors

One of the significant applications of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride is as an intermediate in the synthesis of HIV protease inhibitors. The compound can be converted into optically active derivatives that serve as precursors for various protease inhibitors, which are critical in the treatment of HIV/AIDS. For instance, derivatives synthesized from this compound have been linked to the development of drugs like Ro31-8959 and SC-52151, which are known for their efficacy against HIV protease .

Dipeptidyl Peptidase-IV Inhibitors

Another notable application is in the development of dipeptidyl peptidase-IV inhibitors, which are essential for managing type 2 diabetes. Research indicates that compounds derived from (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride can exhibit inhibitory activity against this enzyme, potentially leading to new therapeutic options for diabetes management .

Synthesis of Bioactive Compounds

The unique structure of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride allows it to be utilized as a building block in peptide synthesis. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex peptide structures that can exhibit enhanced biological activities. The synthesis typically involves protecting groups that facilitate selective reactions, making it suitable for developing various pharmacologically active peptides.

Case Study: Peptide Chemistry

A significant body of research has focused on the use of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride in peptide chemistry. Studies have shown that incorporating this compound into peptide sequences can alter their conformational stability and biological activity, leading to unexpected results in biological assays .

Case Study: Agonism of PPARα

Recent studies have explored the agonistic effects of compounds related to (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride on peroxisome proliferator-activated receptor alpha (PPARα). These investigations revealed that certain derivatives could ameliorate conditions such as inflammation and neurodegeneration, showcasing their potential therapeutic benefits beyond traditional applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride with three analogous compounds:

| Compound Name | Substituent at Position 4 | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|---|

| (3S)-3-Amino-4-(benzyloxy)butanoic acid HCl | Benzyloxy (PhCH2O-) | ~285.7<sup>†</sup> | ~1.2<sup>‡</sup> | Moderate | Amino, Carboxylic acid, Ether |

| (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid HCl | 3-Trifluoromethylphenyl (CF3Ph-) | ~323.7 | ~2.5 | Low | Amino, Carboxylic acid, Aryl-CF3 |

| (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl | 2-Methylphenyl (2-MePh-) | ~255.7 | ~1.8 | Moderate | Amino, Carboxylic acid, Aryl-CH3 |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | Methyl ester, 3,3-dimethyl | ~209.7 | ~0.5 | High | Ester, Methylamino, Branched alkyl |

<sup>*</sup>LogP values estimated using substituent contributions. <sup>†</sup>Calculated based on molecular formula C11H15NO3·HCl. <sup>‡</sup>Predicted using fragment-based methods (benzyloxy ≈ +2.0, amino/carboxylic acid ≈ -0.8).

Key Observations:

- Lipophilicity : The benzyloxy-substituted compound exhibits intermediate lipophilicity (LogP ~1.2), higher than the methyl ester derivative (LogP ~0.5) but lower than the trifluoromethylphenyl analog (LogP ~2.5). This positions it as a balance between solubility and membrane permeability .

- Electron Effects : The electron-donating benzyloxy group contrasts with the electron-withdrawing trifluoromethyl group, altering reactivity in synthetic pathways (e.g., susceptibility to nucleophilic attack) .

Biological Activity

(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride, also known as a derivative of β-amino acids, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride is with a molar mass of approximately 288.71 g/mol. The compound features a benzyloxy group attached to a butanoic acid backbone, which contributes to its unique biological properties.

The biological activity of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group facilitates hydrogen bonding, while the benzyloxy group enhances hydrophobic interactions. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Key Mechanisms:

- Enzyme Interaction: The compound has been studied for its role in biochemical pathways involving enzyme modulation.

- Receptor Binding: It acts as a ligand in receptor binding studies, potentially influencing signal transduction pathways.

Biological Activities

Research has indicated several biological activities associated with (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride:

- Antitumor Activity: The compound exhibits selectivity for LAT1/4F2hc transporters, which are often overexpressed in cancer cells. This selectivity allows it to accumulate in tumors, suggesting potential use as a chemotherapeutic agent .

- Neuroprotective Effects: Studies indicate that derivatives of this compound may have neuroprotective properties, making them candidates for treating neurological disorders.

- Agricultural Applications: The compound has been noted for its potential as a disease resistance inducer in crops, particularly against pathogens like Bremia lactucae .

Case Studies and Research Findings

-

Antitumor Studies:

A study demonstrated that (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride could inhibit the growth of specific cancer cell lines by targeting LAT1/4F2hc transporters. This was evidenced by increased uptake in tumor cells and subsequent apoptosis induction . -

Neuroprotective Research:

In vitro experiments showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to its ability to modulate glutamate receptors, thereby reducing excitotoxicity. -

Agricultural Use:

Research highlighted the efficacy of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride as a plant growth regulator that enhances disease resistance in crops. Field trials indicated significant reductions in disease incidence when applied as a foliar spray .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the synthesis yield of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride be optimized?

- Methodological Approach : The synthesis of hydrochloride salts often involves acidification of the free base. For example, demonstrates the use of HCl in dioxane to form a hydrochloride salt with high yield (100% after concentration). Optimizing reaction time, stoichiometry of HCl, and solvent choice (e.g., dioxane or ethanol) can improve yield. Monitoring pH during neutralization and employing recrystallization in polar solvents (e.g., methanol/water) can enhance purity .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodological Approach :

- NMR : Use - and -NMR to confirm stereochemistry and substitution patterns. For example, provides -NMR data (δ 9.00 ppm for NH) to verify proton environments .

- HPLC : Purity assessment via reverse-phase HPLC with UV detection (e.g., ≥98% purity criteria in ) ensures batch consistency .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. How should researchers handle stability studies under varying pH conditions?

- Methodological Approach : Conduct accelerated stability testing by storing the compound in buffers (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC and identify degradation products using LC-MS. highlights the importance of purity specifications (e.g., ≥93% by AT) under stressed conditions .

Advanced Research Questions

Q. How does the benzyloxy group influence bioactivity in enzyme inhibition assays?

- Methodological Approach : Compare the target compound with analogs lacking the benzyloxy group (e.g., ’s tetrazole derivative). Use in vitro enzyme assays (e.g., leukotriene A4 hydrolase inhibition) to measure IC. Molecular docking studies can predict binding interactions, while structure-activity relationship (SAR) analysis identifies critical substituents for potency .

Q. What strategies ensure enantiomeric purity during synthesis?

- Methodological Approach :

- Chiral Resolution : Use chiral chromatography (e.g., ’s reference to Sitagliptin acid impurity) with columns like Chiralpak® IA/IB .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Evans oxazolidinones) to control stereochemistry at the 3S position.

- Circular Dichroism (CD) : Verify optical activity to confirm the absence of R-enantiomer impurities, as seen in ’s impurity profiling .

Q. What are common synthetic impurities, and how are they characterized?

- Methodological Approach : Impurities often arise from incomplete protection/deprotection (e.g., residual benzyl groups) or racemization. Use LC-MS/MS and spiking studies with reference standards (e.g., ’s Sitagliptin impurity 19) to identify and quantify impurities. For example, diastereomeric byproducts can be resolved using ion-pair chromatography .

Q. How can the compound be functionalized for drug delivery or conjugation studies?

- Methodological Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.